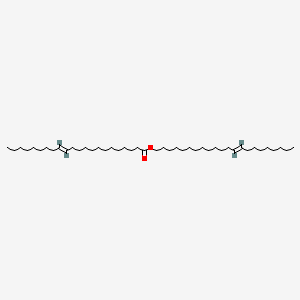

Docos-13-enyl docos-13-enoate

Description

Contextualization of Docos-13-enyl Docos-13-enoate within Long-Chain Wax Esters

This compound, also known by the common name erucyl erucate (B1234575), is classified as a long-chain wax ester. Wax esters are a class of neutral lipids composed of a long-chain fatty acid linked to a long-chain fatty alcohol through an ester bond. creative-proteomics.comlipotype.combritannica.com This structure imparts a strongly hydrophobic nature, making them water-insoluble and often solid at biological temperatures. britannica.com

The general structure of wax esters involves the esterification of a fatty acid's carboxyl group with the hydroxyl group of a fatty alcohol. lipotype.comlipotype.com In the case of this compound, it is formed from the esterification of erucic acid (a C22 monounsaturated fatty acid) and erucyl alcohol (a C22 monounsaturated fatty alcohol). amazonaws.comtiiips.com The term 'docos' refers to the 22-carbon chain length of both the acid and alcohol components, while '13-enyl' indicates the position of the double bond in each chain. chemicalbook.com

Long-chain wax esters are major components in many terrestrial and marine organisms. nih.gov They serve diverse biological functions, from providing protective, water-repellent coatings on plant leaves and insect cuticles to acting as energy storage reserves in marine organisms like plankton and fish. lipotype.combritannica.comnih.gov In mammals, they are produced by glands such as the sebaceous glands to protect the skin. lipotype.comlipotype.com The physical properties of these esters, such as melting point and viscosity, are determined by the length and degree of saturation of their constituent fatty acid and alcohol chains. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 84605-12-9 |

| Molecular Formula | C44H84O2 |

| Molecular Weight | 645.1 g/mol |

| IUPAC Name | [(E)-docos-13-enyl] (E)-docos-13-enoate |

Data sourced from

Significance of this compound in Lipid Biochemistry and Natural Product Chemistry

The significance of this compound in lipid biochemistry and natural product chemistry stems largely from its role as a key component in jojoba oil, a liquid wax ester produced from the seeds of the Simmondsia chinensis (jojoba) plant. researchgate.netnih.gov Natural jojoba oil is prized in the cosmetic industry for its excellent moisturizing and emollient properties, which are attributed to its high content of long-chain wax esters like this compound. researchgate.netatamanchemicals.com Synthetically produced this compound and related compounds are often used as substitutes for natural jojoba oil in cosmetic and pharmaceutical formulations. atamanchemicals.com

In biological systems, wax esters function as a form of energy storage. britannica.com In certain marine animals, they also contribute to buoyancy. britannica.comlipotype.com While triglycerides are the primary energy storage lipids in many organisms, wax esters serve this purpose in specific ecological niches. creative-proteomics.com The metabolism of erucic acid, the precursor to this compound, has been studied in rat hepatocytes, where it is broken down into shorter-chain fatty acids. nih.govwikipedia.org

As a natural product, the study of this compound and similar wax esters is part of a broader interest in bio-based and biodegradable materials. researchgate.net Its vegetable-based origin makes it an attractive ingredient for "green chemistry" innovations and a renewable alternative to petroleum-derived compounds in lubricants and personal care products. atamanchemicals.comatamanchemicals.com

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound and other long-chain wax esters is focused on several key areas. A significant portion of research is dedicated to optimizing its synthesis, both chemically and enzymatically. amazonaws.comresearchgate.netnih.gov Enzymatic synthesis using lipases is being explored as a more sustainable and specific method for producing bio-based wax esters. researchgate.netnih.gov Studies have investigated the crystallization and melt behavior of these esters to improve their performance as lubricants and in other industrial applications. amazonaws.com

Another major research avenue is the biotechnological production of wax esters. researchgate.netnih.gov Scientists are engineering microorganisms like yeast (Saccharomyces cerevisiae) and bacteria to produce specific wax esters, including those similar to the ones found in jojoba oil. researchgate.netnih.gov This involves introducing genes for enzymes like fatty acyl-CoA reductases (FAR) and wax ester synthases (WS) to create cellular factories for sustainable production. researchgate.netnih.gov

The future of this compound research is pointing towards several exciting directions. Advances in lipidomics, the large-scale study of lipids, are enabling more comprehensive analysis of complex lipid mixtures in biological systems. nih.govmdpi.comresearchgate.net Techniques like high-performance liquid chromatography and mass spectrometry (LC-MS) allow for detailed identification and quantification of individual lipid species, which could reveal new biological roles for wax esters. nih.govmdpi.com Future studies will likely focus on engineering enzymes with tailored specificities to produce wax esters with desired chain lengths and properties for specific high-value applications. nih.govnih.gov Furthermore, integrating lipidome, genome, and phenome data may uncover novel metabolic pathways and genetic regulations involving long-chain wax esters. nih.gov

Structure

2D Structure

Properties

CAS No. |

84605-12-9 |

|---|---|

Molecular Formula |

C44H84O2 |

Molecular Weight |

645.1 g/mol |

IUPAC Name |

[(E)-docos-13-enyl] (E)-docos-13-enoate |

InChI |

InChI=1S/C44H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3/b19-17+,20-18+ |

InChI Key |

BZUVPTAFNJMPEZ-XPWSMXQVSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Structural Characterization and Stereochemical Aspects of Docos 13 Enyl Docos 13 Enoate

Precise Chemical Nomenclature and Defined Isomeric Forms of Docos-13-enyl docos-13-enoate

This compound is the systematic name for the ester formed from the reaction of docos-13-enol and docos-13-enoic acid. It is also commonly known by the trivial name erucyl erucate (B1234575). google.comgoogle.com The name indicates that it is an ester composed of two 22-carbon chains, each with a double bond at the 13th carbon position.

The presence of a double bond in both the fatty alcohol and fatty acid portions of the molecule allows for the existence of geometric isomers (cis/trans or Z/E). The most common naturally occurring form of the precursor, erucic acid, is the cis (Z) isomer, (Z)-docos-13-enoic acid. scielo.brnist.gov Consequently, the resulting ester, this compound, can exist in several isomeric forms depending on the configuration of the double bonds in both the alcohol and acid moieties. These include:

(Z)-docos-13-enyl (Z)-docos-13-enoate thegoodscentscompany.comgoogle.com

(E)-docos-13-enyl (E)-docos-13-enoate

(Z)-docos-13-enyl (E)-docos-13-enoate

(E)-docos-13-enyl (Z)-docos-13-enoate

The term "stereoisomer" encompasses isomers that differ only in the spatial orientation of their atoms. google.com This includes enantiomers (mirror-image isomers) and diastereomers, in addition to geometric isomers. The specific stereochemistry of this compound is crucial as it can influence its physical properties and biological activity.

It is important to note that in many contexts, the specific isomeric form is not detailed, and the compound is referred to generally as this compound or erucyl erucate. cir-safety.orgcir-safety.orgcir-safety.orgcir-safety.org

Spectroscopic Methods for Structural Confirmation (e.g., ¹H/¹³C NMR, FT-IR) of this compound

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For a related compound, ethyl erucate, characteristic signals would include those for the methyl and methylene (B1212753) protons of the long alkyl chains, the protons adjacent to the double bond (vinylic protons), and the protons on the carbon adjacent to the ester oxygen. chemicalbook.com

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present. In a compound like oleyl oleate, a similar long-chain wax ester, a key signal confirming the ester group appears around 173.2 ppm. ikm.org.my The spectra would also show signals for the sp² carbons of the double bonds and the numerous sp³ carbons of the alkyl chains. hmdb.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. slu.se For wax esters like this compound, a characteristic and strong absorption peak for the ester carbonyl (C=O) stretching vibration is expected. ikm.org.myresearchgate.net In a study of oleyl oleate, this peak was observed at 1712.18 cm⁻¹. ikm.org.my Additionally, the spectrum would show characteristic C-H stretching vibrations for the alkyl chains. researchgate.net The melting behavior of wax esters can also be studied using FT-IR by monitoring the frequency shift of the -CH₂- symmetric stretching vibrations with temperature changes. nih.gov

Mass Spectrometric Elucidation of this compound Structure and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of wax esters like this compound through the analysis of their fragmentation patterns. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method for the analysis of wax esters. nih.govnih.gov

Under electron ionization (EI), wax esters undergo characteristic fragmentation. The molecular ion peak (M⁺) may be present, though often at low intensity. libretexts.org Key fragmentation pathways for wax esters involve cleavage at the ester linkage, providing information about the constituent fatty acid and fatty alcohol moieties. nih.govnih.gov

For a generic wax ester RCOOR', common fragments include:

Acid-related fragments: Ions corresponding to the fatty acid portion, such as [RCO]⁺ and [RCOOH₂]⁺. nih.govnih.gov

Alcohol-related fragments: Ions derived from the fatty alcohol moiety, such as those resulting from the loss of the alcohol chain. nih.gov

The analysis of these fragment ions allows for the determination of the chain lengths and the degree of unsaturation of both the acid and alcohol components of the wax ester. nih.gov High-temperature GC-MS methods are often necessary for the analysis of high molecular weight wax esters due to their low volatility. nih.govchromforum.org

For a related compound, the TMS-derivative of docos-13-enamide, characteristic ions were observed at m/z 73, 116, 131, and 144, with the molecular ion at m/z 409. researchgate.net While not directly this compound, this provides insight into the fragmentation of similar long-chain unsaturated compounds. The interpretation of the mass spectrum of this compound would involve identifying the molecular ion and the characteristic fragments to confirm the structure of both the docosenoyl and docosenyl chains.

Natural Occurrence and Biological Distribution of Docos 13 Enyl Docos 13 Enoate

Identification and Quantification in Botanical Sources

The presence of docos-13-enyl docos-13-enoate and related wax esters in the plant kingdom is most notably documented in Jojoba wax. Furthermore, the precursor fatty acid, docos-13-enoic acid, is found in various other plant families, indicating a broader potential for the formation of its derivatives.

Jojoba oil, extracted from the seeds of Simmondsia chinensis, is unique among vegetable oils as it is predominantly composed of wax esters rather than triglycerides. These wax esters are a complex mixture of long-chain fatty acids and long-chain fatty alcohols.

Research employing liquid chromatography/mass spectrometry (LC/MS/MS) has elucidated the composition of Jojoba wax. While direct quantification of "this compound" is not explicitly detailed in the available literature, the analysis of major wax ester components provides strong evidence for its presence. One study identified "docosenyl eicosenoate" as a major constituent, accounting for 37.8% of the wax esters. researchgate.net Given that studies on Jojoba oil have shown that the double bonds in the fatty acid and alcohol chains are almost exclusively in the ω-9 position, it is highly probable that the docosenyl and eicosenoyl moieties are primarily docos-13-enyl and eicos-11-enyl, respectively. researchgate.net Therefore, a significant portion of the "docosenyl eicosenoate" fraction is likely Docos-13-enyl eicos-11-enoate. The term "docosenyl docosenoate" has also been identified as a component of Jojoba wax, which would correspond to this compound.

The table below summarizes the major wax esters found in Jojoba wax, highlighting the likely position of this compound within this profile.

| Wax Ester | Carbon Number of Fatty Acid:Double Bonds | Carbon Number of Fatty Alcohol:Double Bonds | Concentration (%) |

| Eicosenyl octadecenoate | C20:1 | C18:1 | 5.5 |

| Eicosenyl eicosenoate | C20:1 | C20:1 | 21.4 |

| Docosenyl eicosenoate | C22:1 | C20:1 | 37.8 |

| Eicosenyl docosenoate | C20:1 | C22:1 | Not specified |

| Tetracosenyl eicosenoate | C24:1 | C20:1 | Not specified |

Data sourced from LC/MS/MS analysis of Jojoba wax. researchgate.net

Docos-13-enoic acid (erucic acid) is a very-long-chain monounsaturated fatty acid that serves as the direct precursor to the "docos-13-enoyl" portion of this compound. This fatty acid is particularly abundant in the seed oils of plants belonging to the Brassicaceae (mustard) family. atamanchemicals.comwikipedia.org

High concentrations of erucic acid are found in rapeseed (Brassica napus) and mustard seed (Brassica juncea). atamanchemicals.com The content of erucic acid in high-erucic acid rapeseed oil can range from 20% to 54%, and in mustard oil, it can be as high as 42%. wikipedia.org Other members of the Brassicaceae family, such as wallflower, kale, and broccoli, also produce erucic acid. atamanchemicals.com The biosynthesis of erucic acid occurs through the elongation of oleic acid. wikipedia.org The presence of high levels of this precursor fatty acid in the Brassicaceae family suggests the potential for the synthesis of wax esters like this compound, although their primary storage form is as triglycerides. Metabolic engineering efforts have focused on increasing erucic acid content in crops like Brassica carinata for industrial applications. mdpi.com

The following table lists some plant species from the Brassicaceae family and their typical erucic acid content.

| Plant Species | Common Name | Family | Erucic Acid Content in Seed Oil (%) |

| Brassica napus | Rapeseed | Brassicaceae | 20 - 54 (high-erucic acid varieties) |

| Brassica juncea | Mustard | Brassicaceae | up to 42 |

| Eruca sativa | Arugula/Rocket | Brassicaceae | Present |

| Brassica oleracea | Kale, Broccoli | Brassicaceae | Present |

Detection and Role in Animal Biological Systems

While the primary occurrence of this compound is in plants, its precursor, docos-13-enoic acid, and its derivatives have been implicated in the biological systems of some animals, particularly insects.

Insect sex pheromones are often derived from fatty acids. nih.gov The biosynthesis of these pheromones involves a series of enzymatic reactions, including desaturation, chain-shortening, reduction to fatty alcohols, and esterification. nih.gov In bumblebees (Bombus species), the sex pheromone blend is primarily composed of fatty alcohols with chain lengths of 16-18 carbons. nih.gov

However, research into the heterologous expression of genes from bumblebees, such as Bombus lapidarius and Bombus lucorum, in yeast (Yarrowia lipolytica) has demonstrated the production of a broader range of long-chain fatty alcohols, including those with 18 to 24 carbons. nih.gov This indicates that bumblebees possess the enzymatic machinery to produce very-long-chain fatty alcohols, which are the precursors to wax esters. While direct evidence for this compound as a bumblebee pheromone is not established, the presence of the necessary biosynthetic pathways for its components suggests a potential, though unconfirmed, role for such long-chain wax esters in insect communication.

The occurrence of this compound in organisms other than plants and its potential role in insect pheromones is not well-documented in current scientific literature. Further research is needed to explore its distribution and function in a wider range of biological systems.

Advanced Extraction and Isolation Methodologies for this compound from Natural Matrices

The extraction and isolation of this compound are closely tied to the methods used for Jojoba oil and its constituent wax esters. The initial step involves the extraction of the oil from Jojoba seeds, which can be achieved through mechanical pressing or solvent extraction.

For the detailed analysis and isolation of specific wax esters like this compound, chromatographic techniques are essential. High-temperature gas chromatography/mass spectrometry (GC/MS) is a powerful tool for the direct analysis of long-chain wax esters. nih.gov This method allows for the separation and identification of individual wax esters based on their volatility and mass spectra.

Liquid chromatography/mass spectrometry (LC/MS), particularly with atmospheric pressure chemical ionization (APCI), is also well-suited for the analysis of wax esters. nih.gov An LC/MS/MS method has been successfully used to quantify the molecular species of wax esters in Jojoba wax without the need for prior hydrolysis. researchgate.net For preparative isolation of specific wax esters, techniques such as high-pressure liquid chromatography (HPLC) can be employed to separate wax ester homologs. researchgate.net Column chromatography can also be used for the initial separation of triglycerides and other minor components from the bulk wax esters in Jojoba oil. dss.go.th

The general workflow for the extraction and isolation of this compound would involve:

Extraction: Mechanical pressing or solvent extraction of Jojoba seeds to obtain the crude oil.

Purification: Initial purification of the oil to remove impurities.

Fractionation: Separation of the wax ester fraction from other lipid classes using column chromatography.

Isolation: High-performance liquid chromatography (HPLC) to isolate specific wax ester molecules, such as this compound.

Identification and Quantification: Analysis of the isolated fractions using GC/MS or LC/MS/MS to confirm the structure and determine the purity and quantity.

Biosynthesis and Metabolic Transformations of Docos 13 Enyl Docos 13 Enoate

Elucidation of Precursor Substrate Utilization: Docos-13-enoic Acid and Docos-13-enol Pathways

The synthesis of Docos-13-enyl docos-13-enoate relies on a pool of very-long-chain fatty acids (VLCFAs), specifically C22:1 isomers like docos-13-enoic acid (erucic acid). The pathway begins with oleic acid (18:1), which is synthesized in the plastid and exported to the cytoplasm where it is activated to oleoyl-CoA. nih.gov A dedicated, membrane-associated fatty acyl-CoA elongase (FAE) system then catalyzes the sequential addition of two-carbon units to oleoyl-CoA. nih.govresearchgate.net This elongation process generates gondoic acid (20:1) and subsequently docos-13-enoic acid (22:1) as their CoA-thioesters. nih.gov

This central pool of docos-13-enoyl-CoA serves as the critical branch point for the two arms of the wax ester molecule, as detailed in the table below.

| Pathway | Substrate | Key Process | Product | Description |

|---|---|---|---|---|

| Docos-13-enoic Acid Pathway (Acyl Moiety) | Docos-13-enoyl-CoA | Direct Utilization | Acyl donor for esterification | In this pathway, the activated very-long-chain fatty acid is directly channeled to the final synthesis step, where it provides the "acid" portion of the ester. oup.comnih.gov |

| Docos-13-enol Pathway (Alcohol Moiety) | Docos-13-enoyl-CoA | Reduction | Docos-13-enol | Here, the acyl-CoA is reduced in an NADPH-dependent reaction to form the corresponding long-chain fatty alcohol, which provides the "alcohol" portion of the ester. nih.govunivie.ac.atuniprot.org |

The final composition of the wax esters is largely dictated by the relative activities of the fatty acid elongase, the fatty acyl-CoA reductase, and the final acyltransferase enzyme. researchgate.net Environmental conditions, such as temperature during seed development, can influence the specificity of these enzymes and thus alter the chain-length distribution of the resulting wax esters. publish.csiro.au

Enzymatic Mechanisms Governing this compound Synthesis (e.g., Acyl-CoA:Fatty Alcohol Acyltransferase)

The conversion of the precursor docos-13-enoyl-CoA into the final wax ester is accomplished through a two-step enzymatic pathway. oup.com

Fatty Acyl-CoA Reductase (FAR): This enzyme initiates the alcohol-forming branch of the pathway. It catalyzes the two-step reduction of the very-long-chain acyl-CoA to its corresponding primary fatty alcohol. nih.govunivie.ac.at In jojoba, this is accomplished by a single bifunctional enzyme that does not release the intermediate fatty aldehyde. nih.gov The jojoba FAR exhibits a distinct preference for very-long-chain acyl-CoA substrates, such as C20:1 and C22:1, over shorter-chain fatty acids like oleoyl-CoA (C18:1). nih.gov

Acyl-CoA:Fatty Alcohol Acyltransferase (Wax Synthase, WS): This enzyme performs the final condensation reaction. It is an integral membrane protein that catalyzes the transfer of an acyl chain from a fatty acyl-CoA donor (docos-13-enoyl-CoA) to the hydroxyl group of a fatty alcohol (docos-13-enol), forming the ester bond and releasing coenzyme A. oup.comnih.gov Photoaffinity labeling studies on microsomal membranes from developing jojoba seeds have identified a 57 kD polypeptide as the putative wax synthase. nih.govgoogle.com The enzyme demonstrates broad substrate specificity, capable of utilizing a variety of saturated and unsaturated fatty alcohols and acyl-CoAs, which accounts for the range of wax esters found in jojoba oil. google.com

The sequential action of these two enzymes is summarized below:

Reaction 1 (FAR): Docos-13-enoyl-CoA + 2 NADPH → Docos-13-enol + CoASH + 2 NADP⁺

Reaction 2 (WS): Docos-13-enoyl-CoA + Docos-13-enol → this compound + CoASH

Regulatory Networks and Gene Expression Profiling Associated with this compound Biosynthesis

The biosynthesis of this compound is a developmentally regulated process, with peak activity occurring during the maturation of the jojoba seed. Transcriptomic studies have been instrumental in identifying the genetic architecture underlying this pathway. nih.gov

A comprehensive transcriptome analysis of developing jojoba seeds identified a vast number of unigenes (176,106) and established a clear lipid biosynthesis pathway based on gene expression levels. nih.govresearchgate.net This analysis revealed coordinated expression of gene networks responsible for the entire process, from precursor synthesis to final wax ester accumulation.

| Metabolic Stage | Associated Gene Categories | Regulatory Observation |

|---|---|---|

| Precursor Synthesis | Fatty Acid (FA) Biosynthesis, FA Desaturation, FA Elongation | Genes encoding fatty acid elongases are highly expressed during the period of oil accumulation, ensuring a sufficient supply of C20:1 and C22:1 precursors. nih.gov |

| Alcohol Formation | Fatty Alcohol Biosynthesis | The expression of genes for Fatty Acyl-CoA Reductase (FAR) is tightly correlated with the stages of wax ester synthesis. nih.gov |

| Esterification | Wax Ester Biosynthesis | Genes encoding the Wax Synthase (WS) are upregulated in concert with FAR and elongase genes during seed filling. nih.gov |

| Storage | Lipid Transfer and Storage | The detection of genes related to lipid transfer confirms an efficient system for transporting and accumulating the synthesized wax esters within the seed cells. nih.govresearchgate.net |

Gene Ontology (GO) annotation of the transcriptome further supports these findings, showing that functional groups related to "metabolic processes" and "lipid transport and metabolism" are among the most significant categories during seed development. nih.gov The presence and coordinated expression of these diverse gene families underscore the complex regulatory network dedicated to the efficient production and storage of wax esters in jojoba.

Comparative Biochemical Pathways Across Producing Organisms

While jojoba is the most prominent plant producer of liquid wax esters like this compound, similar molecules are synthesized across different biological kingdoms for various functions. The core biochemical pathway—reduction of a fatty acid followed by esterification—is conserved, but the substrates, enzyme specifics, and physiological roles differ significantly.

Plants (Simmondsia chinensis): Jojoba is unique in using wax esters as a primary form of carbon and energy storage in its seeds, a role typically filled by triacylglycerols in other plants. nih.govunivie.ac.at The biosynthesis occurs on the endoplasmic reticulum and is tailored to produce C38 to C44 wax esters, primarily from C20:1 and C22:1 monounsaturated precursors. nih.govnih.gov

Marine Copepods (Calanus species): In polar and sub-polar marine ecosystems, calanoid copepods are a critical link in the food web, and they accumulate massive stores of wax esters as their main metabolic fuel. oup.comresearchgate.net These reserves allow them to survive periods of low phytoplankton availability and fuel reproduction. scispace.com Unlike jojoba, their wax esters often incorporate polyunsaturated fatty acids (e.g., 20:5n-3, 22:6n-3) obtained from their diet, which are esterified to de novo synthesized C20 and C22 monounsaturated fatty alcohols. oup.comwikipedia.org

Bacteria (Acinetobacter baylyi): Certain bacteria produce wax esters as intracellular carbon and energy storage granules. researchgate.net The key synthesizing enzyme is often a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), which can also produce triacylglycerols. nih.govresearchgate.net Bacterial wax esters are typically made from shorter saturated and monounsaturated precursors (C14-C18), resulting in smaller final products (C28-C36) compared to jojoba. researchgate.net

Mammals: Mammals synthesize wax esters not for bulk energy storage but for protective functions. nih.gov They are major components of skin sebum and the meibum that coats the eye, providing lubrication and preventing water loss. nih.govlipotype.com The biosynthetic pathway is analogous, involving a fatty acyl-CoA reductase and a wax synthase, but the specific enzymes and resulting wax ester compositions are adapted for their functional roles. nih.gov

Chemical and Chemo Enzymatic Synthesis of Docos 13 Enyl Docos 13 Enoate and Its Analogs

Classical Organic Synthesis Routes for Docos-13-enyl Docos-13-enoate

The primary classical method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (erucic acid) with the alcohol (erucyl alcohol) in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

The general reaction is as follows: CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH (Erucic Acid) + HO(CH₂)₁₂CH=CH(CH₂)₇CH₃ (Erucyl Alcohol) ⇌ CH₃(CH₂)₇CH=CH(CH₂)₁₁COO(CH₂)₁₂CH=CH(CH₂)₇CH₃ (Erucyl Erucate) + H₂O

Reaction Mechanism and Conditions: The mechanism begins with the protonation of the carbonyl oxygen of erucic acid by the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrysteps.com The erucyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. chemistrysteps.com

Because Fischer esterification is a reversible equilibrium reaction, specific strategies are employed to drive it toward the product side. These strategies, based on Le Chatelier's principle, include:

Using an excess of one reactant , typically the alcohol, to shift the equilibrium. chemistrysteps.commasterorganicchemistry.com

Removing water as it is formed, which can be accomplished through azeotropic distillation or by using dehydrating agents. libretexts.orgorganic-chemistry.org

Alternative, though often more complex, chemical routes can also be employed to avoid the production of water and the equilibrium limitations of the Fischer method. These can involve converting erucic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then reacts readily with erucyl alcohol. organic-chemistry.org

Biocatalytic Synthesis of this compound using Lipases and Other Enzymes

Biocatalytic synthesis has emerged as an environmentally friendly alternative to classical chemical methods, offering high specificity, milder reaction conditions, and reduced waste generation. nih.gov Lipases (triacylglycerol hydrolases) are the most common enzymes used for the synthesis of wax esters like this compound. nih.gov

The synthesis can proceed via two main lipase-catalyzed pathways:

Direct Esterification: This involves the direct reaction between erucic acid and erucyl alcohol, analogous to the Fischer esterification but catalyzed by a lipase (B570770). nih.gov

Transesterification: This pathway uses an existing ester of erucic acid (e.g., triglycerides from rapeseed oil or simple alkyl esters like methyl erucate) and reacts it with erucyl alcohol. google.com

Lipases from various microbial sources, such as Candida, Rhizopus, and Rhizomucor species, have proven effective in catalyzing wax ester formation. nih.govresearchgate.net To enhance their stability, reusability, and performance in organic media, lipases are often immobilized on solid supports. benthamdirect.comresearchgate.net This technique facilitates easier separation of the enzyme from the product and can improve the enzyme's tolerance to temperature and organic solvents. researchgate.net The synthesis is often performed in a solvent-free system or in a non-polar organic solvent like hexane (B92381) to improve the solubility of the long-chain substrates. researchgate.netresearchgate.net

Rational Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to understand how these changes affect its properties (e.g., physical, chemical, or biological). For a wax ester like this compound, SAR studies would focus on altering its structure to modulate properties relevant to its application, such as melting point, viscosity, lubricity, and gelling behavior in oleogels. nih.govmdpi.com

The rational design of analogs would target specific parts of the molecule:

Alkyl Chain Length: Synthesizing esters with varying fatty acid and/or fatty alcohol chain lengths (e.g., using stearic acid (C18) or behenic acid (C22 saturated) with erucyl alcohol) would directly impact the total carbon number and, consequently, the melting point and crystallinity. mdpi.com

Degree and Position of Unsaturation: The presence and location of the double bonds are critical. Analogs could be synthesized by shifting the double bond from the 13th position or by creating saturated analogs (behenyl behenate) through hydrogenation of the starting materials. Introducing a double bond is known to decrease the melting temperature significantly. nih.gov

Stereochemistry of the Double Bond: The natural cis (Z) configuration of the double bonds in both erucic acid and erucyl alcohol could be isomerized to the trans (E) configuration (yielding erucyl brassidate or brassidyl erucate), which would lead to a molecule with a different three-dimensional shape, higher melting point, and altered packing behavior.

The synthesis of these analogs would follow the same classical and biocatalytic routes described previously, simply by substituting the appropriate starting carboxylic acid or alcohol. For instance, oleyl erucate (B1234575) would be synthesized by reacting erucic acid with oleyl alcohol. google.com

Optimization of Reaction Parameters for Efficient this compound Production

Maximizing the yield and efficiency of this compound synthesis requires careful optimization of several reaction parameters. Response Surface Methodology (RSM) is a common statistical technique used to evaluate the interactive effects of multiple variables and identify the optimal conditions for production. benthamdirect.comupm.edu.myku.ac.th

Key parameters for optimization in both chemical and biocatalytic synthesis include:

Temperature: In enzymatic reactions, temperature affects both the reaction rate and the stability of the lipase. While higher temperatures can increase the initial rate, they can also lead to enzyme denaturation. Optimal temperatures for lipase-catalyzed wax ester synthesis are typically found in the range of 40-70°C. researchgate.netupm.edu.my

Substrate Molar Ratio: The ratio of erucic acid (or its ester) to erucyl alcohol is a critical factor. An excess of the alcohol is often used to drive the equilibrium towards ester formation. ku.ac.th However, a very large excess of alcohol can sometimes inhibit lipase activity. cnr.it

Catalyst/Enzyme Concentration: Increasing the amount of catalyst or enzyme generally increases the reaction rate, but there is a point of diminishing returns where mass transfer limitations or substrate saturation occurs. researchgate.netku.ac.th

Reaction Time: The time required to reach maximum conversion is a key factor for process efficiency. Optimization aims to achieve high yields in the shortest time possible. ku.ac.th

Agitation Speed: In heterogeneous systems (e.g., using an immobilized enzyme or a solid catalyst), agitation is crucial to minimize mass transfer limitations between the substrates and the catalyst surface. upm.edu.my

Water Removal/Activity: For esterification reactions, the removal of the byproduct water is essential to achieve high conversion rates. researchgate.net In biocatalysis, a minimal amount of water is necessary for enzyme activity, but excess water favors the reverse hydrolysis reaction. nih.gov

The following table summarizes optimized conditions found in various studies for the synthesis of long-chain wax esters, which provide a valuable reference for the production of this compound.

| Substrates | Catalyst/Enzyme | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion/Yield (%) |

| Oleic Acid, Cetyl Alcohol | Immobilized Candida sp. 99-125 | 40 | 1:0.9 | 8 | 98% |

| Palm Fatty Acid Distillate, Oleyl Alcohol | Amberlyst 15 (Acid Resin) | Not specified in abstract | 1:2.7 | 1.58 | 81.5% |

| Myristic/Palmitic/Stearic Acids, Cetyl Alcohol | Immobilized Rhizopus oryzae Lipase | ~45-50 | 1:1.5 | 0.5 | 92-95% |

| Oleic Acid, Cetyl Alcohol | Immobilized Rhizopus oryzae Lipase | ~45-50 | 1:1.5 | 1 | 93.5% |

| Palm Oil, Oleyl Alcohol (Transesterification) | Lipozyme RM IM (Immobilized Rhizomucor miehei Lipase) | 50.4 | 1:3 (Oil:Alcohol) | 5 | 92.3% |

| This table is a compilation of data from multiple sources for illustrative purposes. researchgate.netresearchgate.netupm.edu.myku.ac.th |

Advanced Analytical Methodologies for Docos 13 Enyl Docos 13 Enoate Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Docos-13-enyl Docos-13-enoate

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds, including long-chain wax esters. Due to the low volatility of this compound, which has a total of 44 carbon atoms, high-temperature GC/MS methods are required for direct analysis. nih.gov This involves using specialized capillary columns stable at temperatures up to 390°C and setting high injector and detector temperatures to ensure the compound elutes without degradation. nih.gov

Identification: Identification is achieved through a combination of retention time and mass spectral data. The retention time of the compound is compared to that of known standards. In the absence of a specific standard for this compound, its identity can be inferred by its elution position relative to a homologous series of other wax esters. The mass spectrum, typically generated by Electron Ionization (EI), provides a unique fragmentation pattern. arvojournals.orgdss.go.th While the molecular ion may be weak or absent for such large molecules, characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties allow for structural confirmation. arvojournals.org High-resolution MS provides highly accurate mass measurements, enabling the determination of elemental composition for fragment ions, which further increases confidence in identification. nih.gov

Quantification: For quantification, GC-MS can be operated in full-scan mode or, for higher sensitivity and specificity, in single-ion monitoring (SIM) mode. arvojournals.orgnih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound. This technique is particularly effective for analyzing isomers in mixtures and for quantifying trace amounts of the compound in complex biological or industrial samples. nih.govescholarship.org Isotope-labeled internal standards are often used to ensure high accuracy in quantification. escholarship.org

| Parameter | Typical Value/Condition | Purpose |

| Column Type | DB-1 HT or similar high-temp fused-silica | Withstands high temperatures needed for elution of large molecules. nih.gov |

| Injector Temperature | 390°C | Ensures complete volatilization of the low-volatility wax ester. nih.gov |

| Column Temperature Program | Ramped, e.g., 120°C to 390°C at 8-15°C/min | Separates components based on boiling point and column interaction. nih.gov |

| Detector Temperature | 390°C | Prevents condensation of the analyte before detection. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. arvojournals.orgdss.go.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. dss.go.th |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. arvojournals.orgnih.gov |

| Detection Mode | Full Scan / Single-Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. arvojournals.orgnih.gov |

A summary of typical GC-MS parameters for the analysis of high-molecular-weight wax esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are employed to provide a complete picture of the this compound structure. researchgate.net

Structural Analysis: ¹H NMR spectroscopy provides information on the different types of protons in the molecule. Key signals for this compound include a triplet around 4.0 ppm, which is characteristic of the -CH₂- protons on the alcohol moiety adjacent to the ester oxygen. nih.govarvojournals.org Protons on the double bonds (-CH=CH-) typically appear as multiplets in the range of 5.3-5.4 ppm. The numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chains form a broad peak around 1.2-1.3 ppm, while the terminal methyl (-CH₃) groups produce a triplet near 0.9 ppm. nih.gov

¹³C NMR spectroscopy offers greater chemical shift dispersion, allowing for the unambiguous identification of each unique carbon atom. encyclopedia.pub The carbonyl carbon (C=O) of the ester group gives a characteristic signal around 174 ppm. researchgate.net The carbons of the double bond appear in the 128-132 ppm region. The carbon atom of the alcohol moiety attached to the ester oxygen (-CH₂-O-) is found around 65 ppm, while the carbons of the long alkyl chains resonate between 14 and 34 ppm. researchgate.net Two-dimensional NMR techniques like HSQC can be used to correlate directly bonded protons and carbons, confirming assignments. encyclopedia.pubmdpi.com

Conformational Analysis: NMR can also provide insights into the conformation and packing of the long alkyl chains. nih.govarvojournals.org Changes in the chemical shifts, line widths, and relaxation times of the methylene protons can reflect differences in chain mobility and intermolecular interactions. This is particularly useful when studying the compound in mixtures or as part of a larger lipid assembly, where its conformation can influence the bulk physical properties of the material. nih.gov

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₃ (Terminal) | ~0.9 (triplet) | ~14 |

| -(CH₂)n- (Alkyl chain) | ~1.2-1.3 (multiplet) | ~22-34 |

| -CH₂-C=O (α to carbonyl) | ~2.3 (triplet) | ~34 |

| -CH=CH- (Olefinic) | ~5.3-5.4 (multiplet) | ~130 |

| -O-CH₂- (Adjacent to ester O) | ~4.0 (triplet) | ~65 |

| -C=O (Carbonyl) | N/A | ~174 |

Predicted ¹H and ¹³C NMR chemical shifts for the primary functional groups in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Purity Assessment of this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For a wax ester like this compound, the FT-IR spectrum is dominated by a few characteristic, intense absorption bands. spectroscopyonline.com

The most prominent peak is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp band around 1735-1740 cm⁻¹. researchgate.netresearchgate.net This band is a definitive indicator of the ester functional group. Additionally, two C-O stretching vibrations are characteristic of esters: the C-C(=O)-O stretch and the O-C-C stretch, which appear in the fingerprint region between 1300 and 1100 cm⁻¹. spectroscopyonline.com

The long aliphatic chains of the molecule are identified by strong C-H stretching vibrations. Asymmetric and symmetric stretching of the methylene (CH₂) groups are observed near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net The presence of the double bonds (C=C) is indicated by a C=C stretching vibration around 1650 cm⁻¹, although this peak can be weak and sometimes difficult to observe in long-chain molecules. The =C-H stretching of the vinyl group can appear just above 3000 cm⁻¹.

FT-IR is also a valuable tool for assessing the purity of a sample. The absence of a broad absorption band in the 3200-3500 cm⁻¹ region would indicate the absence of hydroxyl (-OH) groups from contaminating free fatty acids or alcohols. researchgate.net

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Symmetric/Asymmetric Stretch | 2850 / 2920 | Strong |

| C=O (Ester) | Stretch | 1735 - 1740 | Very Strong |

| C-O (Ester) | Asymmetric/Symmetric Stretch | 1100 - 1300 | Strong |

| =C-H (Alkene) | Stretch | ~3010 | Medium-Weak |

| C=C (Alkene) | Stretch | ~1650 | Weak |

Characteristic FT-IR absorption bands for this compound.

Hyphenated Techniques and Imaging Mass Spectrometry for Spatial Localization and Complex Mixture Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex samples. chemijournal.comnih.gov For the analysis of this compound in natural extracts like plant oils, an on-line coupling of Liquid Chromatography with Gas Chromatography-Mass Spectrometry (LC-GC-MS) is highly effective. researchgate.net In this setup, a normal-phase HPLC system first isolates the entire wax ester fraction from the bulk sample (e.g., triglycerides), and this purified fraction is then transferred directly to the GC-MS for detailed analysis of the individual wax ester components. researchgate.net

Another powerful approach is comprehensive two-dimensional gas chromatography (GC×GC), often coupled with MS. researchgate.net This technique provides a significant increase in peak capacity and resolution compared to conventional GC, allowing for the separation of isomeric wax esters and their distinction from other lipid classes in highly complex mixtures. researchgate.net

Imaging Mass Spectrometry (MSI) is a cutting-edge technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for labels. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can map the location of specific lipids, including wax esters, within a biological sample. nih.gov This is invaluable for understanding the biological function of this compound, for example, by showing its specific localization within the protective cuticle of a plant or an insect exoskeleton. nih.gov MSI provides crucial context by linking the chemical identity of the compound to its precise location in a heterogeneous system. nih.gov

Chromatographic Separation and Chiral Analysis of this compound Isomers

The name "this compound" specifies the location of the double bond in both the alcohol and acid moieties. However, in natural or synthetic samples, isomers are often present, including positional isomers (where the double bond is at a different position, e.g., 11- or 15-) and geometric isomers (cis/trans). High-performance liquid chromatography (HPLC) and GC are the primary methods for separating these isomers. unife.it

Reverse-phase HPLC, using C18 or C30 columns, can separate wax esters based on differences in their chain length and degree of unsaturation. Argentation chromatography, which incorporates silver ions into the stationary phase, is particularly effective for separating isomers based on the number and geometry of their double bonds.

While the this compound molecule is not inherently chiral, chiral centers can be introduced through biological processes or as byproducts of synthesis. Chiral analysis is essential for separating enantiomers, which are non-superimposable mirror-image isomers that can have vastly different biological activities. nih.gov The separation of enantiomers is achieved using chiral chromatography. gcms.czaocs.org This is a specialized form of chromatography where the stationary phase is chiral. Common chiral stationary phases (CSPs) for GC and HPLC are based on derivatized cyclodextrins or polysaccharides like cellulose (B213188) and amylose. gcms.czuncw.edu These phases interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. aocs.org

Biochemical and Physiological Functions of Docos 13 Enyl Docos 13 Enoate

Role in Lipid Homeostasis and Energy Storage in Biological Systems

Wax esters, including compounds like Docos-13-enyl docos-13-enoate, are recognized for their significant role as energy storage molecules in a variety of organisms. britannica.com Unlike triglycerides, which are the primary form of energy storage in many animals, wax esters are particularly abundant in certain marine organisms and some terrestrial plants and animals. britannica.comwikipedia.org Their highly hydrophobic and anhydrous nature allows for a more concentrated form of energy storage compared to more hydrated molecules like glycogen.

The role of wax esters in energy storage is not limited to the animal kingdom. The seeds of the jojoba plant (Simmondsia chinensis), for instance, store a large amount of their energy in the form of liquid wax esters, which are structurally similar to sperm whale oil. google.com This highlights the diverse evolutionary adoption of wax esters as a primary energy depot.

| Organism Type | Specific Examples | Primary Function of Wax Esters |

|---|---|---|

| Marine Zooplankton | Copepods (e.g., Calanus species) | Long-term energy reserve, buoyancy control |

| Marine Fish | Orange Roughy, Lanternfish | Energy storage, buoyancy |

| Marine Mammals | Sperm Whales, Beaked Whales | Energy storage, echolocation (in spermaceti organ) |

| Plants | Jojoba (Simmondsia chinensis) | Energy reserve for seed germination |

Contributions to Biological Membrane Structure, Fluidity, and Permeability

The physical properties of lipids are fundamental to the structure and function of biological membranes. While phospholipids (B1166683) are the primary building blocks of cell membranes, other lipids, including wax esters, can influence membrane characteristics. The long, saturated or monounsaturated acyl chains of wax esters like this compound contribute to the hydrophobic nature of lipid structures.

The melting point and fluidity of a lipid matrix are influenced by the chain length and degree of saturation of its constituent fatty acids and alcohols. wikipedia.orgnih.gov Longer and more saturated chains, such as those in this compound, tend to pack more tightly, leading to a higher melting point and decreased fluidity. nih.gov Conversely, the presence of a cis double bond, as found in the docos-13-enoyl and docos-13-enyl chains, introduces a kink that disrupts packing and increases fluidity compared to a fully saturated equivalent. nih.gov

In biological systems, wax esters are often found in extracellular lipid layers, such as the cuticle of insects and the epicuticular wax of plants. libretexts.orglipotype.com In these contexts, they play a critical role in forming a waterproof barrier, which is essential for preventing desiccation and protecting the organism from environmental stressors. libretexts.orglipotype.com The specific composition of these waxes, including the chain length and saturation of the wax esters, determines the physical properties of the barrier, such as its permeability to water and other molecules. While not a direct component of the fluid mosaic of cell membranes, the principles of lipid interaction suggest that the presence of long-chain esters could modulate the properties of lipid-based structures.

| Structural Feature | Effect on Melting Point | Effect on Fluidity | Biological Implication |

|---|---|---|---|

| Increased Chain Length | Increase | Decrease | More solid, less permeable barrier |

| Presence of Unsaturation (cis double bonds) | Decrease | Increase | More fluid, potentially more flexible barrier |

| Branched Chains | Decrease | Increase | Disrupts packing, increases fluidity |

Investigation of this compound's Modulatory Effects on Intercellular Communication and Signaling Pathways

Currently, there is a lack of specific research investigating the direct modulatory effects of this compound on intercellular communication and signaling pathways. Cell signaling is a highly complex process mediated by a vast array of molecules, including lipids and their derivatives. scbt.com While some lipid species, such as steroids and eicosanoids, are well-established signaling molecules, the role of very long-chain wax esters in these processes is not well understood.

It is conceivable that as a lipid molecule, this compound or its metabolic products could interact with cellular components involved in signaling. For instance, the release of its constituent fatty acid, erucic acid, through enzymatic hydrolysis could potentially influence signaling cascades. However, without direct experimental evidence, any proposed role for this compound in cell signaling remains speculative. Future research would be necessary to explore whether this compound can modulate the activity of membrane receptors, intracellular signaling proteins, or gene expression.

Ecological Significance: this compound as a Component of Pheromones and Chemical Cues

In the realm of chemical ecology, lipids and their derivatives play a crucial role as semiochemicals, which are chemicals that convey information between organisms. Pheromones, a class of semiochemicals, are used for intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling. Many insect pheromones are derived from fatty acids and are often long-chain unsaturated esters, alcohols, or aldehydes. frontiersin.orgnih.govnih.gov

While there is no direct evidence identifying this compound as a pheromone component, its chemical structure is consistent with the types of molecules often found in insect chemical communication systems. The long carbon chains and the presence of a double bond are features that can contribute to the specificity and volatility of a chemical signal. For example, long-chain fatty alcohols, which are structurally related to the alcohol moiety of this compound, have been identified as components of bumblebee pheromones. frontiersin.orgnih.gov

The investigation of the chemical composition of insect pheromones is an active area of research, and it is possible that very long-chain wax esters like this compound may be identified as components of chemical cues in some species in the future. Such discoveries would have significant implications for understanding insect behavior and could potentially be applied in pest management strategies. controlledreleasesociety.org

This compound as a Biochemical Reagent and Tool in in vitro and Cellular Research

Due to the limited specific research on this compound, its application as a biochemical reagent or tool in in vitro and cellular research is not well-documented. However, related long-chain fatty acids and their esters are utilized in various research contexts. For example, they can be used as substrates in studies of lipid metabolism, as components in the formulation of artificial membranes or lipid nanoparticles for drug delivery, or as standards for analytical techniques.

Given its defined chemical structure, pure this compound could serve as a valuable tool in several areas of research:

Lipid Metabolism Studies: It could be used as a substrate for enzymes involved in the hydrolysis or synthesis of wax esters to characterize their activity and specificity.

Biophysical Studies: It could be incorporated into model membranes to investigate the effects of very long-chain wax esters on membrane properties such as fluidity, thickness, and permeability.

Nutritional Research: As a component of certain natural oils, understanding its metabolic fate and physiological effects is of interest.

Chemical Ecology Research: It could be tested in behavioral bioassays to determine if it has any activity as a pheromone or chemical cue for specific organisms.

The availability of synthetic this compound would be a prerequisite for its widespread use as a research tool, allowing for controlled experiments to elucidate its specific biochemical and physiological functions.

Emerging Research Frontiers and Potential Academic Applications of Docos 13 Enyl Docos 13 Enoate

Exploration in Advanced Biomaterial Science and Lipid-Based Delivery Systems

Docos-13-enyl docos-13-enoate, a long-chain wax ester, is positioned at the forefront of innovative research in biomaterial science and lipid-based delivery systems. While direct studies on this specific molecule are nascent, its inherent properties as a wax ester suggest significant potential. Wax esters are valued for their use as feedstocks in the production of lubricants, pharmaceuticals, and cosmetics nih.gov. The unique physicochemical characteristics of these molecules, such as their high hydrophobicity and structural versatility, make them prime candidates for the development of novel biomaterials.

In the realm of lipid-based delivery systems, the long alkyl chains of this compound could be exploited to create stable nano- and micro-emulsions, liposomes, or solid lipid nanoparticles for the encapsulation and targeted delivery of therapeutic agents. The large molecular size and lipid nature of such wax esters could facilitate the transport of drugs across biological membranes and protect sensitive cargo from degradation. The exploration of wax esters in drug delivery is an expanding field, with researchers investigating their potential to improve the bioavailability and controlled release of pharmaceuticals.

| Potential Application Area | Rationale for Investigation of this compound |

| Biocompatible Coatings | The hydrophobicity and inertness of long-chain wax esters could be utilized to create biocompatible coatings for medical devices, reducing friction and preventing biofouling. |

| Tissue Engineering Scaffolds | The structural properties of wax esters could be leveraged in the fabrication of scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. |

| Drug Delivery Vehicles | The amphipathic nature of wax esters, albeit weak, can be modified to create stable lipid-based nanoparticles for the encapsulation of both lipophilic and hydrophilic drugs. |

| Topical Formulations | In cosmetics and dermatology, the emollient and occlusive properties of wax esters are highly desirable for creating protective barriers on the skin and enhancing the delivery of active ingredients. nih.gov |

Fundamental Studies on Antioxidant Properties and Oxidative Stability of this compound

The investigation into the antioxidant properties and oxidative stability of this compound is a critical area of fundamental research. While direct experimental data on this specific compound is not yet available, the general principles of lipid oxidation and antioxidant mechanisms in long-chain esters provide a framework for its potential characteristics.

The oxidative stability of an ester is influenced by several factors, including the degree of unsaturation, the presence of allylic protons, and the storage conditions. The single double bond in each of the fatty acid and fatty alcohol moieties of this compound makes it susceptible to oxidation, a process that can lead to the formation of hydroperoxides and secondary oxidation products, potentially altering its physical and chemical properties.

Recent studies on esters of resveratrol and long-chain fatty acids have indicated that such compounds can exhibit significant antioxidant properties, protecting against oxidative stress. nih.gov These findings suggest that novel esters like this compound could be designed or found to possess inherent antioxidant capabilities or could be formulated with antioxidants to enhance their stability and confer protective effects in various applications. The stability of esters is crucial for their application in lubricants and other industrial products, where resistance to degradation at high temperatures and in the presence of oxygen is paramount. mdpi.comuniovi.es

| Factor Influencing Oxidative Stability | Relevance to this compound |

| Degree of Unsaturation | The presence of a double bond in each chain makes it more prone to oxidation compared to fully saturated wax esters. |

| Presence of Antioxidants | The incorporation of natural or synthetic antioxidants could significantly enhance the oxidative stability of this compound. |

| Storage Conditions | Exposure to light, heat, and oxygen will accelerate the oxidative degradation of this unsaturated wax ester. |

| Ester Structure | The long-chain nature of the molecule may influence the rate of oxidation due to steric hindrance around the double bonds. |

Academic Investigations into the Antimicrobial Mechanisms of this compound and its Derivatives

The potential antimicrobial activity of this compound presents a compelling avenue for academic research. While this specific compound has not been extensively studied, research on structurally related molecules provides a strong basis for investigation. For instance, (Z)-13-docosenamide, a compound with a similar long carbon chain, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for (Z)-13-docosenamide were found to be approximately 10 μg/mL for bacteria and 20 μg/mL for fungi. nih.govresearchgate.net

The antimicrobial mechanisms of long-chain lipids are often attributed to their ability to disrupt the integrity of microbial cell membranes. The hydrophobic chains can intercalate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Furthermore, the surface waxes of many insects, which are rich in long-chain fatty acids, alcohols, and esters, are known to possess antimicrobial properties, protecting the insect from pathogenic microorganisms. dntb.gov.ua

Future academic investigations could focus on synthesizing this compound and its derivatives to screen for antimicrobial activity against a broad spectrum of microbes. Mechanistic studies could then elucidate the specific interactions with microbial membranes and other potential cellular targets.

| Potential Antimicrobial Mechanism | Basis for Hypothesis |

| Membrane Disruption | The long, hydrophobic alkyl chains of the wax ester can insert into and destabilize the phospholipid bilayer of microbial cell membranes. |

| Enzyme Inhibition | The compound or its derivatives may inhibit essential microbial enzymes involved in processes such as cell wall synthesis or energy metabolism. |

| Biofilm Formation Inhibition | Long-chain lipids have been shown to interfere with the signaling pathways involved in the formation of microbial biofilms. |

Research on this compound's Contribution to Barrier Lipids in Model Organisms

Long-chain wax esters are integral components of the epicuticular waxes of many terrestrial organisms, where they play a crucial role in forming a waterproof barrier to prevent desiccation. oup.comnih.gov The study of this compound in the context of barrier lipids in model organisms, such as insects, is a promising research frontier. The epicuticular wax layer of insects is a complex mixture of lipids, including hydrocarbons, fatty acids, fatty alcohols, and wax esters, which together create a highly effective barrier against water loss. biologists.comyoutube.com

The physical properties of the wax, such as its melting point and crystallinity, are critical for its function as a barrier. The chain length and degree of unsaturation of the constituent wax esters influence these properties. oup.com The long C22 chains of this compound would contribute to a high melting point and a well-ordered, crystalline structure, which are essential for an effective water barrier.

Research in this area could involve the analysis of the cuticular lipids of various insect species to determine the natural occurrence of this compound or structurally similar wax esters. Furthermore, the synthesis of this compound would allow for in vitro studies to measure its effects on the permeability of artificial membranes and its physical properties in mixtures with other cuticular lipids.

| Property of Barrier Lipids | Potential Contribution of this compound |

| Waterproofing | The long, hydrophobic nature of the molecule would contribute significantly to repelling water. youtube.com |

| Melting Point | The long C44 total chain length would result in a high melting point, ensuring the barrier remains solid under physiological conditions. oup.com |

| Structural Integrity | The ability of long-chain esters to pack into ordered structures would enhance the mechanical stability of the lipid barrier. |

| Desiccation Resistance | By reducing water loss, this wax ester could play a vital role in the survival of organisms in arid environments. nih.gov |

Biotechnological Production and Metabolic Engineering for Sustainable Sourcing and Novel Analog Generation

The sustainable production of high-value chemicals like this compound is a key focus of modern biotechnology. nih.gov Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis or extraction from rare natural sources. nih.govresearchgate.net The biosynthesis of wax esters involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR), and the esterification of the fatty alcohol with another fatty acyl-CoA by a wax ester synthase (WS). nih.goviastate.edu

Researchers have successfully engineered various microorganisms, including Escherichia coli and the yeast Yarrowia lipolytica, for the production of wax esters. nih.govnrel.gov By introducing and optimizing the expression of genes encoding FAR and WS enzymes, and by engineering the host's fatty acid metabolism, it is possible to produce a wide range of wax esters with specific chain lengths and degrees of unsaturation. nih.govmdpi.comnih.gov

The biotechnological production of this compound would require the engineering of a microbial host to produce docos-13-enoic acid and docos-13-enol. This could be achieved by leveraging and modifying the host's fatty acid synthesis and elongation pathways and introducing specific reductases and synthases that can accommodate these very long-chain substrates. This approach not only allows for the sustainable production of the target molecule but also opens up the possibility of creating novel analogs with tailored properties by manipulating the substrate specificity of the biosynthetic enzymes.

| Metabolic Engineering Strategy | Objective |

| Overexpression of Fatty Acyl-CoA Reductase (FAR) | To increase the pool of fatty alcohols available for esterification. nrel.govnih.gov |

| Overexpression of Wax Ester Synthase (WS) | To efficiently catalyze the final esterification step to produce the desired wax ester. nih.goviastate.edu |

| Engineering of Fatty Acid Synthesis | To increase the overall production of fatty acid precursors and to control the chain length and degree of unsaturation of the resulting fatty acids. nih.govmdpi.com |

| Host Strain Optimization | To improve the tolerance of the microbial host to the accumulation of lipid products and to enhance overall productivity. |

Q & A

Q. What methodologies are recommended for integrating findings from this compound studies into broader pharmacological research?

- Methodological Answer :

- Screen for bioactivity using in vitro assays (e.g., cytotoxicity against cancer cell lines, anti-inflammatory tests). Compare results with structurally similar marine-derived compounds (e.g., amides from L. magnifica) to identify structure-activity relationships (SARs) .

- Use meta-analysis to synthesize data across studies, highlighting gaps for future research (e.g., in vivo efficacy or pharmacokinetic profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.